molecular formula C12H12BrNO B1521299 4-(4-Bromophenyl)oxane-4-carbonitrile CAS No. 1000705-54-3

4-(4-Bromophenyl)oxane-4-carbonitrile

Cat. No.: B1521299
CAS No.: 1000705-54-3
M. Wt: 266.13 g/mol
InChI Key: JZDNPILAONHWIH-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)oxane-4-carbonitrile is a useful research compound. Its molecular formula is C12H12BrNO and its molecular weight is 266.13 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-Bromophenyl)oxane-4-carbonitrile is a synthetic organic compound characterized by its unique molecular structure, which includes a six-membered oxane ring and a carbonitrile group. Its molecular formula is C₁₂H₁₂BrNO, with a molecular weight of approximately 266.14 g/mol. The presence of the bromophenyl group at the para position enhances its chemical reactivity and solubility, making it a candidate for various biological applications.

The compound's structure allows for diverse chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of functional groups significantly influences its reactivity, which is crucial for its biological activity.

Property Value
Molecular FormulaC₁₂H₁₂BrNO
Molecular Weight266.14 g/mol
SolubilitySoluble in organic solvents
Functional GroupsOxane ring, carbonitrile

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest potential anti-inflammatory and analgesic properties, possibly through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Case Studies

  • Analgesic Activity : A study investigated the analgesic effects of compounds related to oxane structures. The results indicated that derivatives with similar functional groups exhibited significant analgesic activity in animal models, suggesting that this compound may have comparable effects .
  • Antibacterial Properties : Related compounds have shown promising antibacterial activities against drug-resistant strains such as Acinetobacter baumannii. These findings highlight the potential of this compound in developing new antibacterial agents .
  • Neuroprotective Effects : Research on structurally similar compounds has indicated neuroprotective properties, particularly in models of Alzheimer's disease. The ability to inhibit acetylcholinesterase (AChE) suggests that derivatives of this compound could be explored for neurodegenerative conditions .

Research Findings

Recent investigations into the biological activity of similar compounds have yielded notable findings:

  • Inhibition Studies : Compounds with similar structures showed IC50 values ranging from 0.09 μM to 3 μM against AChE, indicating strong inhibitory potential . This suggests that this compound may also exhibit significant enzyme inhibition.
  • Toxicity Assessments : Acute toxicity studies conducted on related compounds using OECD protocols revealed median lethal doses (LD50) that inform safety profiles for further development .

Scientific Research Applications

Pharmaceutical Research

4-(4-Bromophenyl)oxane-4-carbonitrile serves as a reference standard in drug development. Its structural analogs have been investigated for potential anticancer and antimicrobial activities:

  • Anticancer Activity : Studies have shown that bromophenyl derivatives can inhibit cancer cell proliferation. For instance, research on similar compounds indicated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be developed further as an anticancer agent.
  • Antimicrobial Properties : Compounds with cyano groups are often associated with antimicrobial activity. Preliminary investigations suggest that this compound may exhibit effectiveness against bacterial strains such as E. coli and Staphylococcus aureus .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Charge Transport Properties : Due to its structural characteristics, it can be explored for use in optoelectronic devices where charge transport is critical.
  • Liquid Crystal Applications : The compound's properties may also be beneficial in the development of liquid crystals for display technologies.

Synthesis and Biological Evaluation

A study synthesized several bromophenyl derivatives, including this compound, and evaluated their cytotoxic effects against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

Antimicrobial Studies

Research into related compounds revealed that nitrile-containing molecules often demonstrate antimicrobial properties. For example, studies on similar cyano-functionalized compounds showed effectiveness against various bacterial strains, implying that this compound could possess similar capabilities .

Properties

IUPAC Name

4-(4-bromophenyl)oxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDNPILAONHWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-bromophenyl)acetonitrile (3.9 g) in tetrahydrofuran (50 mL) was added potassium t-butoxide (4.9 g) in an ice bath, and the mixture was stirred for 1 hr in an ice bath. 1-Bromo-2-(2-bromoethoxyl)ethane (5.8 g) was added thereto at the same temperature, and the mixture was stirred at room temperature for 10 hr. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (3.7 g).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.